2,4-Difluoro-5-nitrobenzoic acid
Overview
Description
2,4-Difluoro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H3F2NO4 . It is a derivative of benzoic acid, with two fluorine atoms and a nitro group attached to the benzene ring .
Synthesis Analysis
The synthesis of 2,4-Difluoro-5-nitrobenzoic acid can be achieved through various methods. One such method involves the nitration of 4,5-difluorobenzoic acid . Another method involves the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with morpholine .Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-5-nitrobenzoic acid consists of a benzene ring with two fluorine atoms and a nitro group attached to it . The carboxylic acid group is also attached to the benzene ring .Chemical Reactions Analysis
2,4-Difluoro-5-nitrobenzoic acid can undergo various chemical reactions. For instance, it can participate in nucleophilic aromatic substitution reactions with morpholine . It can also be used in the synthesis of other compounds such as 2,4-difluoro-5-nitrobenzenesulfonic acid .Scientific Research Applications
1. Use in Protein Cross-Linking
2,4-Difluoro-5-nitrobenzenesulfonic acid, a derivative of 2,4-Difluoro-5-nitrobenzoic acid, has been utilized in protein cross-linking studies. Kremer (1990) synthesized this compound and demonstrated its application in cross-linking lysozyme, providing insights into protein structure and interactions (Kremer, 1990).
2. Crystallographic Studies
The structural properties of related compounds, such as 2,4-dichloro-5-nitrobenzoic acid, have been investigated using X-ray powder diffraction. This research, conducted by Quevedo et al. (1998), enhances our understanding of the crystalline structures of such compounds, which is crucial for their application in various scientific fields (Quevedo et al., 1998).
3. Synthesis of Nitrogenous Heterocycles
Křupková et al. (2013) explored the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound, as a building block in the synthesis of various nitrogenous heterocycles. This research demonstrates the compound's potential in drug discovery and the development of new pharmaceuticals (Křupková et al., 2013).
4. Application in Luminescent Lanthanide Ion-Based Coordination Polymers
Research by de Bettencourt-Dias and Viswanathan (2006) into luminescent lanthanide ion-based coordination polymers involved the use of nitrobenzoic acid ligands, including compounds structurally similar to 2,4-Difluoro-5-nitrobenzoic acid. This study contributes to the understanding of luminescent materials and their potential applications in various technological fields (de Bettencourt-Dias & Viswanathan, 2006).
Safety And Hazards
properties
IUPAC Name |
2,4-difluoro-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFSGDMPHMKKGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382321 | |
Record name | 2,4-difluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-nitrobenzoic acid | |
CAS RN |
153775-33-8 | |
Record name | 2,4-difluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Difluoro-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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